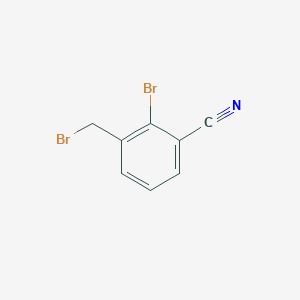

2-Bromo-3-(bromomethyl)benzonitrile

Beschreibung

2-Bromo-3-(bromomethyl)benzonitrile is a brominated aromatic nitrile characterized by two bromine substituents: one at the 2-position and a bromomethyl group at the 3-position of the benzene ring. Brominated benzonitriles are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in nucleophilic substitutions and cross-coupling reactions .

Eigenschaften

IUPAC Name |

2-bromo-3-(bromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJWMUBSCYTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-3-(bromomethyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 3-(bromomethyl)benzonitrile. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(bromomethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms in the compound are good leaving groups, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Condensation Reactions: The nitrile group can participate in condensation reactions with compounds such as homophthalic anhydride to form complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in these reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Condensation Reactions: These reactions often require the presence of a base, such as KOH, and are carried out at elevated temperatures to facilitate the formation of the desired products.

Major Products Formed

Nucleophilic Substitution: The major products are substituted benzonitriles, where the bromine atoms are replaced by the nucleophiles.

Condensation Reactions: The major products are complex heterocyclic compounds, such as 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(bromomethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(bromomethyl)benzonitrile involves its ability to undergo nucleophilic substitution and condensation reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The nitrile group can participate in condensation reactions, leading to the formation of complex heterocyclic structures. These reactions are facilitated by the presence of bases such as KOH, which deprotonate the nucleophiles and increase their reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs and Derivatives

Structural Isomers

Key Isomers :

*Calculated based on molecular formula C₈H₄Br₂N.

- Reactivity Differences :

- The position of bromine and bromomethyl groups influences electronic effects and steric hindrance. For example, para-substituted isomers (e.g., 2-Bromo-5-(bromomethyl)benzonitrile) may exhibit enhanced stability compared to ortho-substituted analogs due to reduced steric strain.

- Ortho-substituted derivatives (e.g., 2-Bromo-3-(bromomethyl)benzonitrile) are more reactive in nucleophilic aromatic substitutions due to proximal electron-withdrawing groups (Br and CN) activating the ring .

Functional Group Variations

Hydroxymethyl Derivatives

| Compound Name | Substituent | CAS Number | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-Bromo-3-(hydroxymethyl)benzonitrile | Br at C2, HOCH2 at C3 | 1086429-88-0 | 212.04 | Solid, >97% purity |

- Applications : The hydroxyl group enables further functionalization (e.g., esterification or oxidation). This derivative is less reactive in SN2 reactions compared to bromomethyl analogs but serves as a versatile intermediate in drug synthesis .

Trifluoromethyl and Fluoroalkoxy Derivatives

Physicochemical Properties

- Melting Points :

- Hydrogen Bonding :

- Hydroxy-substituted derivatives (e.g., 5-Bromo-2-hydroxybenzonitrile) form intramolecular hydrogen bonds (O–H⋯N, ~2.8 Å), influencing crystallization and solubility .

Biologische Aktivität

2-Bromo-3-(bromomethyl)benzonitrile, a compound with the chemical formula CHBrN, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 274.94 g/mol

- CAS Number : 1086429-87-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is primarily studied for its potential as an antiprotozoal agent, particularly against Leishmania donovani, the causative agent of leishmaniasis. The proposed mechanism involves the inhibition of specific enzymes crucial for the survival and replication of the parasite, leading to cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antiprotozoal Activity

In a study focusing on antiprotozoal compounds, this compound demonstrated efficacy against Leishmania donovani with an IC value indicating potent activity (exact values vary by study). This suggests that it may serve as a lead compound for developing new treatments for leishmaniasis.

Case Studies

-

Study on Antiprotozoal Effects :

- Objective : To evaluate the efficacy of various brominated compounds against Leishmania donovani.

- Method : Compounds were tested in vitro for their ability to inhibit parasite growth.

- Findings : this compound showed a significant reduction in parasite viability compared to control groups, highlighting its potential as a therapeutic agent.

-

Antimicrobial Screening :

- Objective : To assess the antimicrobial properties of brominated benzonitriles.

- Method : Disk diffusion method was employed against several bacterial strains.

- Results : The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting strong antimicrobial properties.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 274.94 g/mol |

| CAS Number | 1086429-87-9 |

| Antimicrobial Activity | Effective against bacteria |

| Antiprotozoal Activity | Active against Leishmania |

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-(bromomethyl)benzonitrile, and how are reaction conditions optimized?

The compound is synthesized via bromination of o-cyanotoluene using brominating agents (e.g., NBS or Br₂) under controlled temperatures (e.g., reflux in CCl₄). A key intermediate, 2-(bromomethyl)benzonitrile , is isolated through column chromatography or recrystallization. Reaction optimization involves adjusting stoichiometry, temperature (40–80°C), and solvent polarity to minimize di-bromination byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm bromomethyl group placement and aromatic substitution patterns (e.g., δ ~4.5 ppm for CH₂Br).

- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve steric effects from dual bromine substituents .

- HPLC-MS : Validates purity (>95%) and detects trace intermediates.

Advanced Research Questions

Q. How do steric and electronic factors influence nucleophilic substitution at the bromomethyl site?

The primary bromide (CH₂Br) undergoes SN2 mechanisms with strong nucleophiles (e.g., amines, thiols), but steric hindrance from the adjacent bromine on the benzene ring slows reactivity. Electronic effects (electron-withdrawing nitrile group) polarize the C-Br bond, enhancing electrophilicity. Kinetic studies using DFT calculations or Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Solvent/base systems : DMF/K₂CO₃ vs. THF/NaOtBu. Reproducibility requires standardized protocols, including degassing solvents and monitoring reaction progress via TLC/GC-MS .

Q. How is this compound utilized in materials science?

It serves as a monomer for conjugated polymers in organic electronics. For example:

- Polymerization : Radical-initiated coupling forms π-conjugated backbones for OLEDs.

- Post-functionalization : Bromine sites enable attachment of electron-transport moieties (e.g., triazole via click chemistry) .

Q. What computational methods predict regioselectivity in further functionalization?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate activation energies for competing reaction pathways. For electrophilic aromatic substitution, the nitrile group directs incoming electrophiles to the para position relative to the bromomethyl group, validated by experimental H NMR data .

Critical Analysis of Contradictions

Divergent data on thermal stability (decomposition at 120–150°C) may stem from:

- Purity : Impurities (e.g., residual solvents) lower observed stability.

- Analytical methods : TGA vs. DSC measurements under N₂ vs. air.

Standardized thermogravimetric analysis (TGA) under inert atmospheres is recommended for accurate comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.